

Phenethyl Isobutyrate (CAS No. 103-48-0): A Technical Whitepaper

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Compound of Interest

Compound Name: Phenethyl isobutyrate

Cat. No.: B089656

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Abstract

Phenethyl isobutyrate, registered under CAS number 103-48-0, is a carboxylic ester recognized for its distinct fruity, rose-like aroma.^{[1][2]} Primarily utilized as a fragrance and flavoring agent, this compound sees extensive application in the cosmetic, food, and perfume industries.^{[2][3]} This technical guide provides a comprehensive overview of **Phenethyl isobutyrate**, consolidating its physicochemical properties, spectroscopic data, synthesis and analysis protocols, and safety information. The document is intended to serve as a detailed resource for professionals in research and development.

Chemical Identity and Properties

Phenethyl isobutyrate, also known as 2-phenylethyl 2-methylpropanoate, is formed from the formal condensation of 2-phenylethanol and isobutyric acid.^[1] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol.^[2]

Physicochemical Data

The fundamental physical and chemical properties of **Phenethyl isobutyrate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	103-48-0	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1][2]
Appearance	Clear, colorless to very pale yellow liquid	[2][3]
Odor	Fruity, rosy, floral, honey-like	[1][2]
Boiling Point	224 - 250 °C	[2][3]
Density	0.988 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.4850 - 1.500	[3]
Flash Point	100 °C (212 °F) - 108.33 °C (227 °F)	[4]
Water Solubility	Insoluble; 51-160 mg/L at 20-25 °C	[1][2]
Vapor Pressure	0.01 mmHg @ 25 °C	
LogP	3.5 at 35 °C	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Phenethyl isobutyrate**.

Spectrum Type	Key Identifiers / Data	Source(s)
GC-MS (EI)	Top 5 Peaks (m/z): 104, 43, 105, 71, 91	
¹ H NMR	Spectra available from public databases	[5]
¹³ C NMR	Spectra available from public databases	[1]
FTIR	Spectra available from public databases	[6]
Kovats Retention Index	Standard non-polar: 1368 - 1400; Standard polar: 1850 - 1935	[1]

Synthesis and Analysis Protocols

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for preparing **Phenethyl isobutyrate** is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between phenethyl alcohol and isobutyric acid.[1][7]

Objective: To synthesize **Phenethyl isobutyrate** from phenethyl alcohol and isobutyric acid.

Materials:

- Phenethyl alcohol (1 mole equivalent)
- Isobutyric acid (1-1.2 mole equivalents)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.5-2% mol)
- Toluene or Hexane (for azeotropic removal of water)

- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Diethyl ether or Ethyl acetate (for extraction)

Equipment:

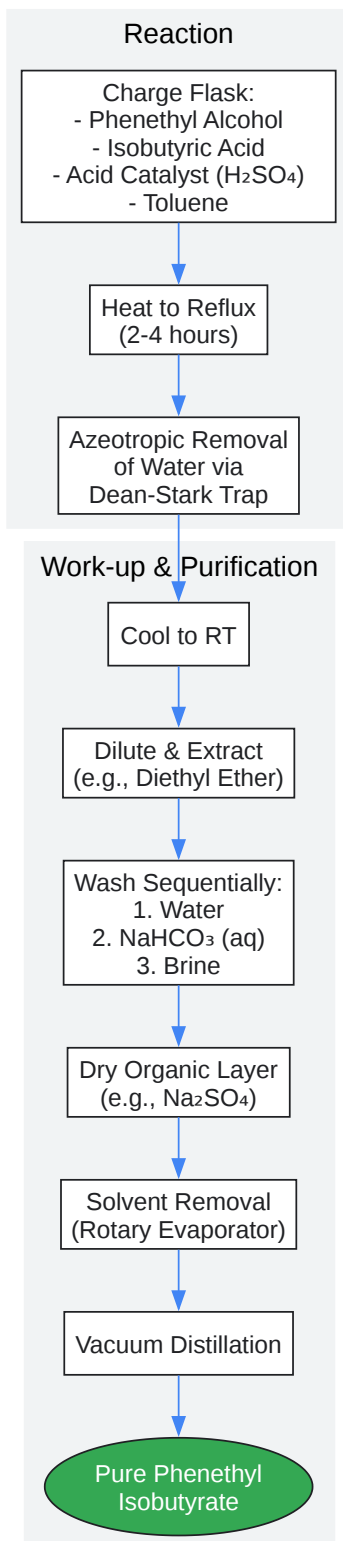
- Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: Assemble a reflux apparatus with a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
- Charging Reactants: To the round-bottom flask, add phenethyl alcohol, isobutyric acid, and the acid catalyst (e.g., H_2SO_4). Add toluene to fill the Dean-Stark trap.
- Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.^[7] Continue reflux for 2-4 hours, or until the theoretical amount of water has been collected.

- Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.[8]
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and toluene) using a rotary evaporator.
- Purification: Purify the crude ester by vacuum distillation to obtain pure **Phenethyl isobutyrate**. [9] The product is a colorless liquid with a characteristic floral, fruity odor.[2]

Workflow for Synthesis of Phenethyl Isobutyrate

[Click to download full resolution via product page](#)Fig. 1: Synthesis and purification workflow for **Phenethyl isobutyrate**.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying **Phenethyl isobutyrate** in complex mixtures like fragrance oils or food extracts.

Objective: To identify and quantify **Phenethyl isobutyrate** using GC-MS.

Materials & Equipment:

- Gas Chromatograph with Mass Spectrometer detector (GC-MS)
- Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)
- Helium (carrier gas)
- Sample of **Phenethyl isobutyrate**
- Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[10]
- Autosampler vials

Procedure:

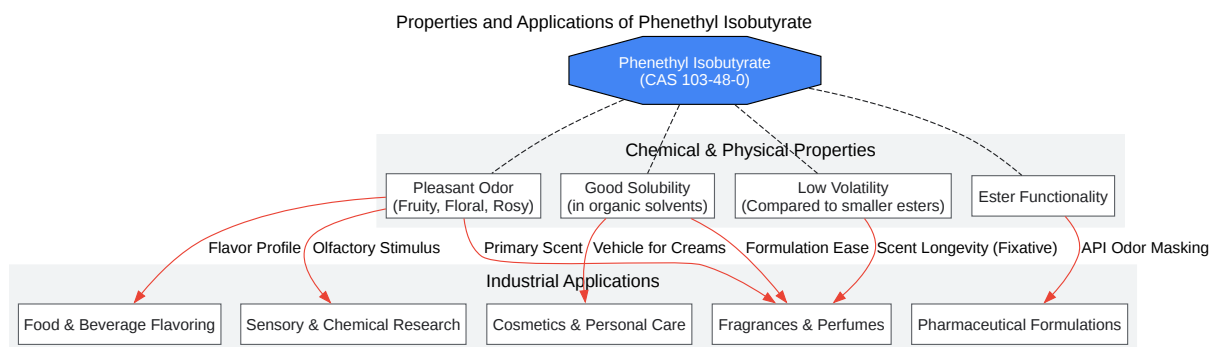
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 10 µg/mL).[10] If analyzing a complex matrix, an extraction step (e.g., Solid Phase Microextraction - SPME) may be necessary.[11]
- Instrument Setup (Typical Parameters):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode, depending on concentration)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
 - Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 280-300 °C, and hold for 5-10 minutes.
 - MS Transfer Line Temperature: 280 °C

- Ion Source: Electron Ionization (EI) at 70 eV
- MS Scan Range: 40-400 m/z
- Analysis: Inject the sample into the GC-MS system. The compound will be separated based on its boiling point and polarity on the GC column before being fragmented and detected by the mass spectrometer.
- Data Interpretation: Identify **Phenethyl isobutyrate** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). The characteristic base peak is typically at m/z 104, corresponding to the tropylium ion ($[C_7H_7]^+$) formed after cleavage of the ester bond.

Applications and Functional Relationships

Phenethyl isobutyrate is a versatile compound with applications spanning multiple industries, driven by its specific chemical and sensory properties.^[3]

- Fragrance Industry: Its primary application is in perfumes and personal care products due to its pleasant and stable floral-fruity scent.^{[3][12]} It acts as a fragrance enhancer and fixative, prolonging the scent's longevity.^[12]
- Flavor Industry: It is a FEMA-recognized flavoring agent (FEMA 2862), used to impart sweet, fruity, and honey-like notes in beverages, baked goods, candies, and ice cream.^{[1][2]}
- Cosmetics: Beyond fragrance, it serves as a skin-conditioning agent in lotions and creams.^[3]
- Pharmaceuticals: The compound is explored for its potential in drug formulations, primarily as a fragrance to mask unpleasant odors of active pharmaceutical ingredients (APIs), thereby improving patient compliance.^{[3][13]}
- Research: In chemical and sensory research, it is used to study olfactory responses and the effects of specific aromas on mood and behavior.^[3]



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Fig. 2: Relationship between properties and applications.

Biological Activity and Signaling Pathways

As of the date of this publication, specific studies detailing the metabolic or signaling pathways directly modulated by **Phenethyl isobutyrate** in a drug development context are not readily available in the public domain. Its biological role is primarily understood in the context of olfaction.

Aromatic compounds like **Phenethyl isobutyrate** are detected by a large family of G protein-coupled receptors (GPCRs) located in the olfactory epithelium.[14] The binding of an odorant molecule to its specific receptor initiates a signaling cascade. While the specific olfactory receptors for **Phenethyl isobutyrate** are not defined, the general pathway is well-understood.

General Olfactory Signaling Pathway

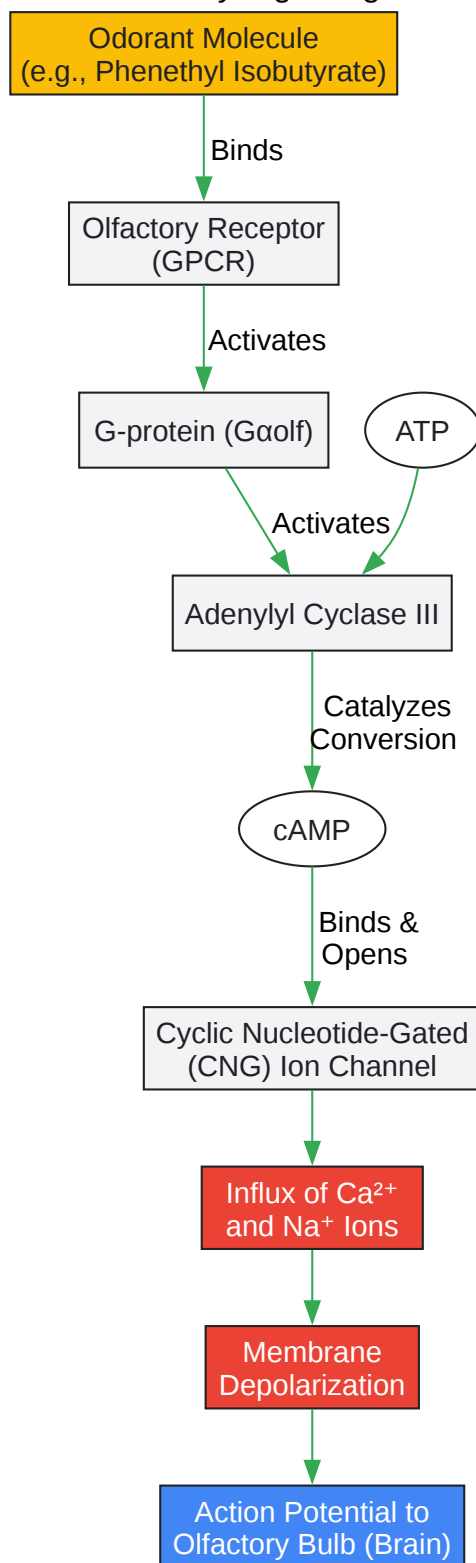
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Fig. 3: A general pathway for odorant perception. This is not specific to **Phenethyl isobutyrate**.

Safety and Toxicology

Phenethyl isobutyrate is considered to have low toxicity.^[4] A toxicological and dermatological review has been published, evaluating its safety as a fragrance ingredient.^[15]

Safety Metric	Value / Observation	Source(s)
Acute Oral Toxicity (LD50)	5,200 mg/kg (Rat)	
Skin Irritation	Causes mild skin irritation	^[4]
Eye Irritation	Causes mild eye irritation	^[4]
Sensitization	Not considered a sensitizer at typical concentrations	^[4]
Genotoxicity	No evidence of mutagenic activity	^[16]
Carcinogenicity (IARC)	Not classified as a human carcinogen	^[17]
GHS Classification	Warning: May be harmful if swallowed, causes mild skin/eye irritation.	

Handling and Storage:

- **Handling:** Observe good industrial hygiene practices. Avoid contact with skin and eyes. Use in a well-ventilated area.^[4]
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.^[17]
- **Stability:** The compound is stable under recommended storage conditions.^[17] It may slowly hydrolyze to form isobutyric acid over time, especially under the effect of heat.^[18]

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